molecular formula C22H21ClFNO4 B2447629 3-(2-chloro-6-fluorobenzyl)-1-(3,4-dimethoxyphenethyl)-4-hydroxy-2(1H)-pyridinone CAS No. 477856-19-2

3-(2-chloro-6-fluorobenzyl)-1-(3,4-dimethoxyphenethyl)-4-hydroxy-2(1H)-pyridinone

Cat. No. B2447629
CAS RN: 477856-19-2
M. Wt: 417.86
InChI Key: CJMRMNBNVAIATA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-chloro-6-fluorobenzyl)-1-(3,4-dimethoxyphenethyl)-4-hydroxy-2(1H)-pyridinone is a useful research compound. Its molecular formula is C22H21ClFNO4 and its molecular weight is 417.86. The purity is usually 95%.
BenchChem offers high-quality 3-(2-chloro-6-fluorobenzyl)-1-(3,4-dimethoxyphenethyl)-4-hydroxy-2(1H)-pyridinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-chloro-6-fluorobenzyl)-1-(3,4-dimethoxyphenethyl)-4-hydroxy-2(1H)-pyridinone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound has been involved in studies focusing on its synthesis and crystal structure, such as the work by Lv Zhi (2009), who investigated the synthesis and crystal structure of a similar pyridinone compound. This research provides insights into the molecular geometry and bonding characteristics of such compounds (Lv Zhi, 2009).

Applications in Metal Chelation

  • Research by Schlindwein et al. (2006) discussed the synthesis of new lipophilic iron(III) chelates of 3-hydroxy-4-pyridinone ligands. This suggests the potential application of such compounds in metal ion chelation, which is significant in areas like detoxification and therapeutics (Schlindwein et al., 2006).

Potential in Alzheimer's Therapy

  • Scott et al. (2011) explored N-Aryl-substituted 3-(β-D-glucopyranosyloxy)-2-methyl-4(1H)-pyridinones as potential agents for Alzheimer's therapy. This study highlights the therapeutic applications of pyridinone derivatives in neurodegenerative diseases (Scott et al., 2011).

Protective Group in Organic Synthesis

  • Crich et al. (2009) introduced a new benzyl ether-type protecting group for alcohols, including a fluorobenzyl group, highlighting its use in the synthesis of complex organic molecules (Crich et al., 2009).

Tautomerism Studies

  • Davoodnia et al. (2011) conducted experimental and theoretical studies on tautomerism in pyridinones, emphasizing the chemical behavior and stability of such compounds. This research is crucial for understanding the reactivity and applications of pyridinone derivatives in various chemical reactions (Davoodnia et al., 2011).

properties

IUPAC Name

3-[(2-chloro-6-fluorophenyl)methyl]-1-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxypyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClFNO4/c1-28-20-7-6-14(12-21(20)29-2)8-10-25-11-9-19(26)16(22(25)27)13-15-17(23)4-3-5-18(15)24/h3-7,9,11-12,26H,8,10,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJMRMNBNVAIATA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C=CC(=C(C2=O)CC3=C(C=CC=C3Cl)F)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClFNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-chloro-6-fluorobenzyl)-1-(3,4-dimethoxyphenethyl)-4-hydroxy-2(1H)-pyridinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.